

# Application Note: Quantification of C.I. Basic Red 24 using UV-Vis Spectrophotometry

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## Compound of Interest

Compound Name: *C.I. Basic red 24*

Cat. No.: *B1629531*

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Audience: Researchers, scientists, and drug development professionals.

**Purpose:** This document provides a detailed protocol for the quantification of **C.I. Basic Red 24** in aqueous solutions using UV-Vis spectrophotometry. This method is crucial for various applications, including monitoring dye concentration in wastewater treatment processes, analyzing dye uptake in biological systems, and quality control in dye manufacturing.

## Introduction

**C.I. Basic Red 24** is a cationic azo dye used extensively in the textile industry. Due to its potential environmental impact, accurate and efficient methods for its quantification are essential. UV-Vis spectrophotometry offers a simple, rapid, and cost-effective technique for determining the concentration of colored compounds in solution. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.

## Principle

The quantification of **C.I. Basic Red 24** is achieved by measuring the absorbance of a solution at its maximum absorbance wavelength ( $\lambda_{max}$ ). A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

# Materials and Equipment

- **C.I. Basic Red 24** (powder)
- Deionized (DI) water
- Volumetric flasks (100 mL, 50 mL, 10 mL)
- Pipettes (various sizes)
- UV-Vis spectrophotometer (capable of scanning in the visible range)
- Cuvettes (1 cm path length)
- Analytical balance

# Experimental Protocols

## 4.1. Determination of Maximum Absorbance Wavelength ( $\lambda_{max}$ )

- Prepare a stock solution: Accurately weigh 10 mg of **C.I. Basic Red 24** powder and dissolve it in a 100 mL volumetric flask with DI water to obtain a 100 mg/L stock solution.
- Prepare a working solution: Dilute the stock solution to a concentration of 10 mg/L.
- Scan the spectrum: Fill a cuvette with the 10 mg/L working solution. Using the spectrophotometer, scan the absorbance of the solution over the visible wavelength range (e.g., 400 nm to 700 nm).
- Identify  $\lambda_{max}$ : The wavelength at which the highest absorbance is recorded is the  $\lambda_{max}$  for **C.I. Basic Red 24**. For similar basic red dyes, the  $\lambda_{max}$  is often observed in the range of 480-540 nm. For the purpose of this protocol, we will use a hypothetical  $\lambda_{max}$  of 515 nm. It is crucial to experimentally determine the  $\lambda_{max}$  for your specific instrument and dye batch.

## 4.2. Preparation of Standard Solutions

- Prepare a 100 mg/L stock solution: As described in section 4.1.1.

- Prepare a series of dilutions: From the 100 mg/L stock solution, prepare a series of standard solutions in 50 mL volumetric flasks with concentrations ranging from 1 mg/L to 10 mg/L. (e.g., 1, 2, 4, 6, 8, 10 mg/L).

#### 4.3. Calibration Curve Construction

- Set the wavelength: Set the spectrophotometer to the predetermined  $\lambda_{\text{max}}$  (e.g., 515 nm).
- Zero the instrument: Use DI water as a blank to zero the spectrophotometer.
- Measure absorbance: Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before each measurement.
- Plot the data: Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law.
- Determine the regression equation: Perform a linear regression analysis on the data to obtain the equation of the line ( $y = mx + c$ ), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The R-squared ( $R^2$ ) value should be close to 1, indicating a good linear fit.

#### 4.4. Quantification of an Unknown Sample

- Prepare the sample: If the unknown sample is expected to have a high concentration of **C.I. Basic Red 24**, dilute it with DI water to bring the absorbance within the linear range of the calibration curve.
- Measure absorbance: Measure the absorbance of the unknown sample at the  $\lambda_{\text{max}}$ .
- Calculate concentration: Use the regression equation from the calibration curve to calculate the concentration of **C.I. Basic Red 24** in the unknown sample.

## Data Presentation

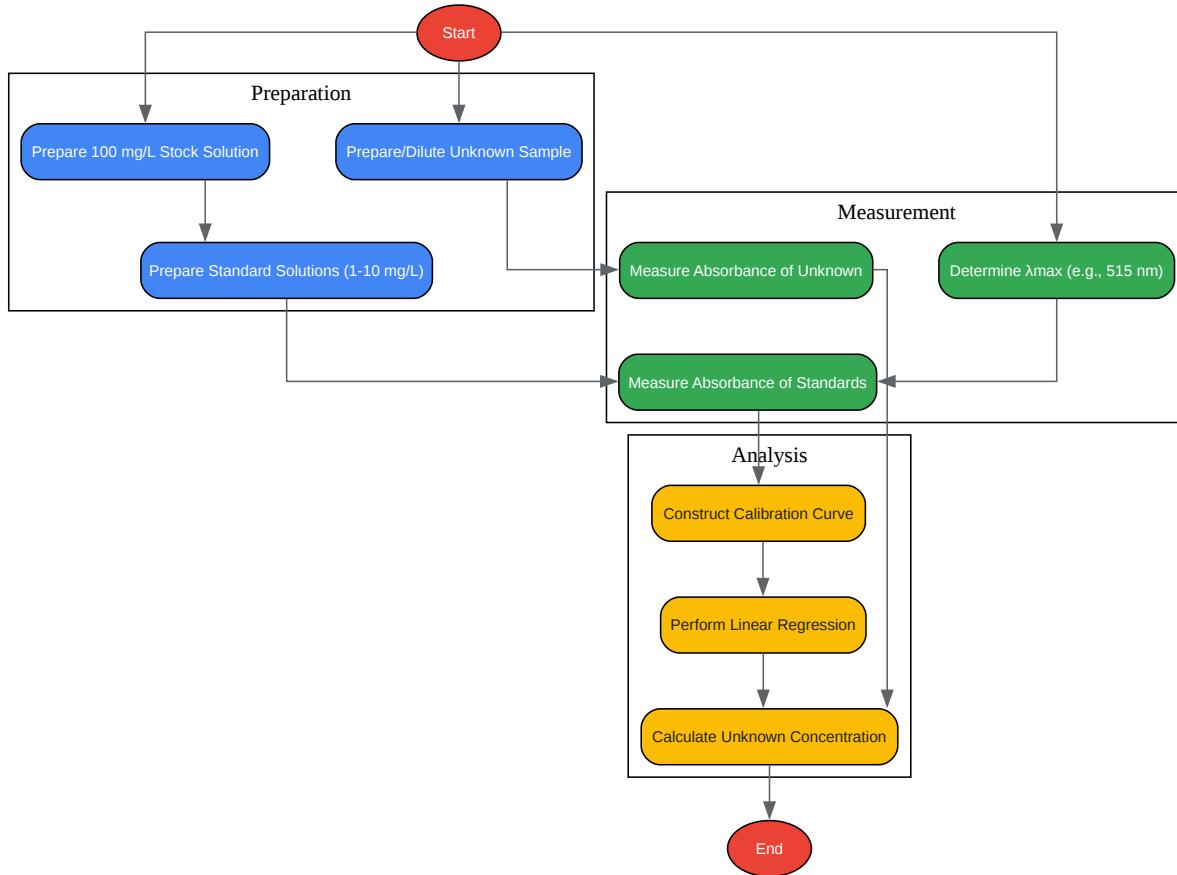
Table 1: Quantitative Data for **C.I. Basic Red 24** Quantification

Parameter	Value
Maximum Absorbance Wavelength ( $\lambda_{max}$ )	515 nm (Hypothetical - determine experimentally)
Linearity Range	1 - 10 mg/L
Regression Equation	$\text{Absorbance} = (\text{Slope}) \times \text{Concentration} + (\text{Intercept})$
Correlation Coefficient ( $R^2$ )	> 0.995

Table 2: Example Calibration Curve Data

Concentration (mg/L)	Absorbance at 515 nm
1.0	0.112
2.0	0.225
4.0	0.451
6.0	0.678
8.0	0.902
10.0	1.128

## Visualization

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Caption: Experimental workflow for the quantification of **C.I. Basic Red 24**.

## Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
- Handle **C.I. Basic Red 24** powder in a well-ventilated area or a fume hood to avoid inhalation.
- Dispose of all chemical waste according to institutional and local regulations.
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